2786BM3Hfj

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

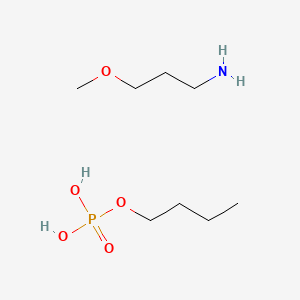

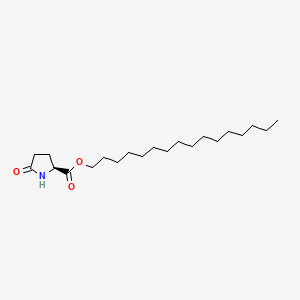

El compuesto 2786BM3Hfj fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina . Este compuesto tiene una fórmula molecular de C4H11NO.C4H11O4P y un peso molecular de 243.2377 g/mol . Es un compuesto aquiral, lo que significa que no tiene un centro quiral y por lo tanto no exhibe actividad óptica .

Métodos De Preparación

La preparación del fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina, implica la reacción del fosfato de dihidrógeno de butilo con 3-metoxilamina propilamina en condiciones controladas. Las rutas sintéticas específicas y las condiciones de reacción para este compuesto no están ampliamente documentadas en la literatura. Los métodos generales para preparar compuestos organofosfóricos similares normalmente implican la reacción de un alcohol con ácido fosfórico o sus derivados en presencia de un catalizador . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando reactores automatizados para garantizar una calidad y un rendimiento constantes.

Análisis De Reacciones Químicas

El fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina, puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar los fosfatos y aminas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo fosfato en derivados de fosfito o hipoofosfito.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica donde el grupo fosfato es reemplazado por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina, tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en varias reacciones químicas.

Industria: Se utiliza en la producción de productos químicos especiales y como aditivo en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción del fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina, implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a iones metálicos y formando complejos de coordinación. Estos complejos pueden luego participar en varios procesos bioquímicos, como la catálisis enzimática y la transducción de señales . Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

El fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina, se puede comparar con otros compuestos similares, como:

- Fosfato de dihidrógeno de metilo, compuesto con 3-metoxilamina propilamina

- Fosfato de dihidrógeno de etilo, compuesto con 3-metoxilamina propilamina

- Fosfato de dihidrógeno de propilo, compuesto con 3-metoxilamina propilamina

Estos compuestos comparten estructuras químicas y propiedades similares, pero difieren en la longitud de la cadena alquílica unida al grupo fosfato. La singularidad del fosfato de dihidrógeno de butilo, compuesto con 3-metoxilamina propilamina, radica en su longitud de cadena alquílica específica, que puede influir en su reactividad y aplicaciones .

Propiedades

Número CAS |

94113-77-6 |

|---|---|

Fórmula molecular |

C8H22NO5P |

Peso molecular |

243.24 g/mol |

Nombre IUPAC |

butyl dihydrogen phosphate;3-methoxypropan-1-amine |

InChI |

InChI=1S/C4H11NO.C4H11O4P/c1-6-4-2-3-5;1-2-3-4-8-9(5,6)7/h2-5H2,1H3;2-4H2,1H3,(H2,5,6,7) |

Clave InChI |

BIQGMMVVEHFKFI-UHFFFAOYSA-N |

SMILES canónico |

CCCCOP(=O)(O)O.COCCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)